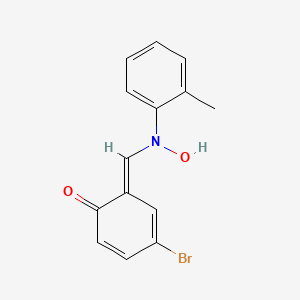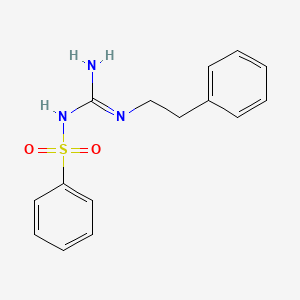
N-(N-苯乙基氨基甲酰基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides.
科学研究应用
N-(N-phenethylcarbamimidoyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
作用机制
Target of Action
The primary target of N-(N-phenethylcarbamimidoyl)benzenesulfonamide, also known as 1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound can potentially halt uncontrolled cell proliferation, a characteristic feature of tumor cells .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from anaerobic glycolysis to a state with a significant modification in pH . This shift in metabolism and pH can have downstream effects on various biochemical pathways involved in cell proliferation and survival .
Result of Action
The inhibition of CA IX by N-(N-phenethylcarbamimidoyl)benzenesulfonamide can lead to a significant decrease in cell proliferation, particularly in tumor cells . Some derivatives of this compound have shown significant inhibitory effects against cancer cell lines .
生化分析
Biochemical Properties
N-(N-phenethylcarbamimidoyl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors . This interaction is believed to be due to the compound’s ability to bind to the enzyme’s active site, thereby preventing it from catalyzing its usual reactions .
Cellular Effects
In terms of cellular effects, N-(N-phenethylcarbamimidoyl)benzenesulfonamide has been found to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its binding interactions with biomolecules and its effects on enzyme activity. For example, it has been shown to inhibit carbonic anhydrase IX by binding to the enzyme’s active site . This binding interaction likely leads to changes in gene expression and enzyme activity, thereby influencing the overall function of the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-(N-phenethylcarbamimidoyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
化学反应分析
Types of Reactions
N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
相似化合物的比较
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: Known for its anticancer activity.
Uniqueness
N-(N-phenethylcarbamimidoyl)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX with high affinity. This selectivity makes it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-15(17-12-11-13-7-3-1-4-8-13)18-21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGOTAUSRQQSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)
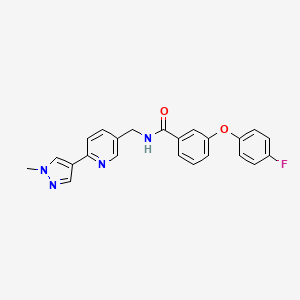
![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)

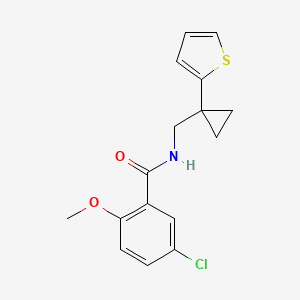
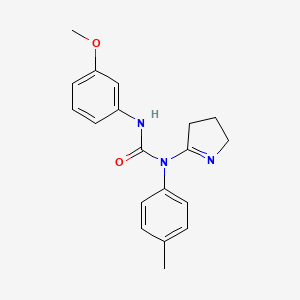
![3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2396226.png)
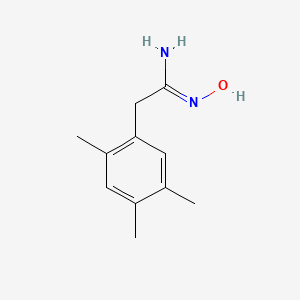
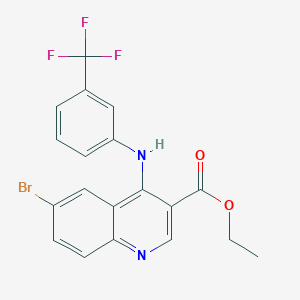

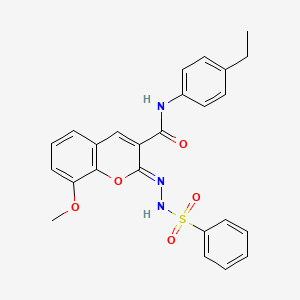
![4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2396232.png)
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)
